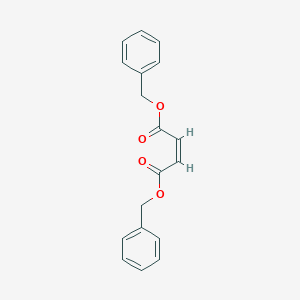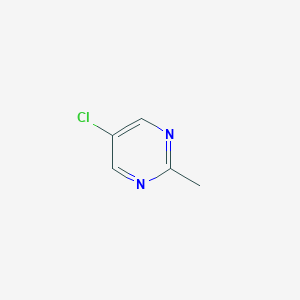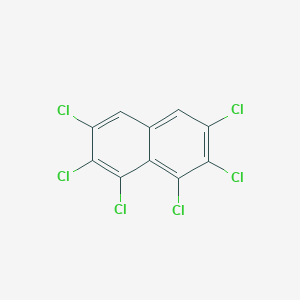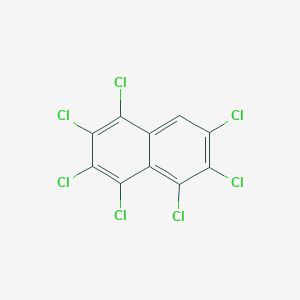
Dibenzylmaleaat
Übersicht
Beschreibung
Dibenzyl maleate is an organic compound with the molecular formula C₁₈H₁₆O₄. It is the dibenzyl ester of maleic acid, characterized by its two benzyl groups attached to the maleate moiety. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Dibenzyl maleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Dibenzyl maleate derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibenzyl maleate can be synthesized by reacting maleic anhydride with benzyl alcohol in the presence of a catalyst. One common method involves heating 1 mol of maleic anhydride with 2 mol of benzyl alcohol in the presence of 1% sulfuric acid as a catalyst at 75°C. After the reaction is complete, the catalyst and unreacted materials are removed by washing with distilled water, yielding pure dibenzyl maleate .
Industrial Production Methods: In industrial settings, the production of dibenzyl maleate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dibenzyl maleate derivatives.
Reduction: Reduction reactions can convert dibenzyl maleate into other useful intermediates.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzyl maleate derivatives with additional oxygen-containing functional groups, while reduction can produce simpler esters or alcohols.
Wirkmechanismus
The mechanism by which dibenzyl maleate exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-withdrawing nature of the maleate moiety and the electron-donating properties of the benzyl groups. These properties make it a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Dibenzyl fumarate: Similar to dibenzyl maleate but with a trans configuration.
Dibenzyl succinate: Lacks the double bond present in dibenzyl maleate.
Dibenzyl phthalate: Contains a benzene ring fused to the ester groups.
Uniqueness: Dibenzyl maleate is unique due to its cis configuration, which imparts distinct reactivity compared to its trans counterpart, dibenzyl fumarate. This configuration influences its chemical behavior and applications, making it valuable in specific synthetic and industrial processes.
Eigenschaften
IUPAC Name |
dibenzyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZVJYPXOWWFSW-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-64-7 | |
| Record name | Benzyl fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Dibenzyl Maleate be copolymerized with other monomers, and what are the potential applications of such copolymers?
A1: Yes, Dibenzyl Maleate can be copolymerized with other monomers like styrene. [, ] Research has shown that Dibenzyl Maleate exhibits a lower reactivity ratio compared to styrene in a copolymerization reaction. [] This means that styrene is more likely to react with itself than with Dibenzyl Maleate, leading to a copolymer with a specific composition. While the cited research focuses on understanding the copolymerization kinetics, one study mentions that the resulting copolymer could be used as a suspending agent in the synthesis of superabsorbent oil resins. [] This highlights the potential for tailoring material properties through copolymerization for specific applications.
Q2: How does the synthesis of Dibenzyl Maleate proceed, and are there any notable side reactions?
A2: Dibenzyl Ether reacts with Maleic Anhydride in the presence of an acid catalyst to produce Dibenzyl Maleate. [] The reaction is characterized by an activation energy of 17.3 kcal/mol. [] Interestingly, a side reaction occurs when Dibenzyl Ether reacts with Phthalic Anhydride under similar conditions. [] This side reaction yields a resin with a repeating -[-C6H4•CH2-]-n structure, highlighting the different reactivity profiles of Phthalic Anhydride and Maleic Anhydride with Dibenzyl Ether. Understanding these reaction pathways and potential side reactions is crucial for optimizing synthesis conditions and obtaining high yields of the desired product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















